H-beta-HoMet-OH.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de H-beta-HoMet-OH.HCl típicamente involucra el uso de cromatografía líquida de alto rendimiento preparativa (HPLC) para el aislamiento y purificación del compuesto . Este método es robusto y versátil, permitiendo la purificación de compuestos a partir de mezclas complejas. El proceso involucra el uso de varios modos como fase normal, fase inversa, exclusión por tamaño e intercambio iónico .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, los principios de HPLC preparativa pueden escalarse para aplicaciones industriales. Esto involucra el uso de columnas grandes, alta carga de muestra y altas tasas de flujo para purificar el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-beta-HoMet-OH.HCl puede someterse a varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la pérdida de electrones del compuesto.

Reducción: Esta reacción involucra la ganancia de electrones.

Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos con otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes o reductores. Por ejemplo, la reacción de this compound con una base como hidróxido de sodio (NaOH) puede resultar en la formación de una sal y agua .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la reacción de this compound con un agente oxidante puede resultar en la formación de un derivado oxidado del compuesto .

Aplicaciones Científicas De Investigación

H-beta-HoMet-OH.HCl tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción de H-beta-HoMet-OH.HCl involucra su interacción con objetivos moleculares y vías específicas. Si bien la información detallada sobre su mecanismo de acción es limitada, se sabe que interactúa con moléculas biológicas como proteínas y ácidos nucleicos, influyendo en su estructura y función .

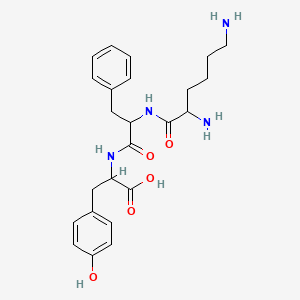

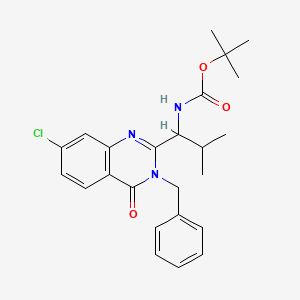

Comparación Con Compuestos Similares

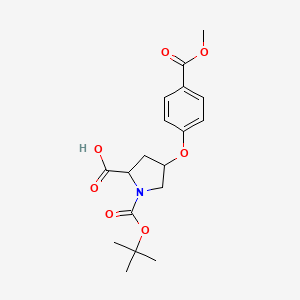

H-beta-HoMet-OH.HCl se puede comparar con otros compuestos similares en base a su estructura química y propiedades. Algunos compuestos similares incluyen:

H-D-beta-HoMet-OH: Este compuesto es similar en estructura pero carece del componente clorhidrato.

H-beta-HoMet-OH: Este compuesto es similar pero puede tener diferentes grupos funcionales o sustituyentes.

La singularidad de this compound reside en su estructura química específica, que incluye el componente clorhidrato, lo que lo hace distinto de otros compuestos similares .

Propiedades

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAMZKRVSJSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)